molecular formula C5H9ClO3 B1630509 1-Chloroethyl ethyl carbonate CAS No. 50893-36-2

1-Chloroethyl ethyl carbonate

Cat. No. B1630509
Key on ui cas rn: 50893-36-2
M. Wt: 152.57 g/mol
InChI Key: YVRGKFXJZCTTRB-UHFFFAOYSA-N
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Patent
US04426391

Procedure details

Ethanol (2.3 g) was dissolved in dichloromethane (50 ml) and pyridine (4.0 g) was added. It was reacted with 1-chloroethyl chloroformate (7.5 g) as described above. On work up it gave 7.5 g of a pale mobile liquid (desired product). NMR (CDCl3) δ1.36 (3H, t, J=7 Hz, OCH2CH3), 1.88 (3H, d, J=7 Hz, ClCH2CH3), 4.36 (2H, q, J=7 Hz, OCH2CH3) and 6.41 (1H, q, J=7 Hz, CH3CHCl).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([OH:3])C.N1[CH:9]=[CH:8]C=CC=1.Cl[C:11]([O:13][CH:14]([Cl:16])[CH3:15])=[O:12]>ClCCl>[C:11](=[O:3])([O:12][CH2:8][CH3:9])[O:13][CH:14]([Cl:16])[CH3:15]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
Name
Type
product
Smiles
C(OC(C)Cl)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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